

An In-Depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetic Acid

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Compound of Interest

Compound Name: 2-(4-Bromo-2-methylphenyl)acetic acid

Cat. No.: B2905934

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **2-(4-bromo-2-methylphenyl)acetic acid**, a key chemical intermediate. Given the limited availability of direct experimental data in peer-reviewed literature, this document synthesizes information from commercial suppliers, analogous compounds, and established chemical principles to offer valuable insights for its application in research and development.

Introduction

2-(4-Bromo-2-methylphenyl)acetic acid (CAS No. 853796-39-1) is a substituted phenylacetic acid derivative.[1][2][3][4] The presence of a bromine atom and a methyl group on the phenyl ring, in specific ortho and para positions relative to the acetic acid moiety, imparts distinct chemical properties that make it a valuable building block in organic synthesis. While detailed studies on this specific isomer are not abundant, the broader class of brominated phenylacetic acids serves as crucial precursors in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory agents.[5] This guide aims to consolidate the available information and provide a robust framework for its handling, synthesis, and potential applications.

Physicochemical Properties

Precise experimental data for the physicochemical properties of **2-(4-bromo-2-methylphenyl)acetic acid** are not widely reported in scientific literature. The information presented here is a combination of data from chemical suppliers and predicted values.

Table 1: Physicochemical Properties of **2-(4-Bromo-2-methylphenyl)acetic acid**

Property	Value	Source
CAS Number	853796-39-1	[1][2][3][4]
Molecular Formula	C ₉ H ₉ BrO ₂	[1][2][4]
Molecular Weight	229.07 g/mol	[1][2][4]
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Density	1.533±0.06 g/cm ³ (Predicted)	[6]
InChI Key	PGVPTRWRGZKMDA-UHFFFAOYSA-N	[2][4]

Solubility: While specific solubility data is not available, based on the structure (a carboxylic acid with a significant hydrophobic portion), it is predicted to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for **2-(4-bromo-2-methylphenyl)acetic acid** is not readily available. However, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A logical approach would involve the bromination of 2-(2-methylphenyl)acetic acid.

Proposed Synthetic Workflow

The following diagram outlines a proposed synthetic pathway. The key step is the regioselective bromination of the starting material. The directing effects of the alkyl and acetic

acid groups on the aromatic ring will influence the position of bromination.



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Caption: Proposed synthesis workflow for **2-(4-Bromo-2-methylphenyl)acetic acid**.

Experimental Protocol (Hypothetical)

This protocol is a guideline based on similar reactions and should be optimized for safety and yield.

- **Reaction Setup:** In a fume hood, dissolve 2-(2-methylphenyl)acetic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Bromination:** Slowly add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid to the reaction mixture at room temperature. The stoichiometry should be carefully controlled to favor mono-bromination.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
- **Purification:** Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

While specific spectra for **2-(4-bromo-2-methylphenyl)acetic acid** are not available in public databases, the expected spectral characteristics can be predicted based on its structure. These predictions are crucial for the identification and quality control of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the methyl protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum should exhibit distinct signals for the nine carbon atoms, including the carboxyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

- A broad O-H stretch from the carboxylic acid group (around $2500\text{--}3300\text{ cm}^{-1}$).
- A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm^{-1}).
- C-H stretches from the aromatic ring and the alkyl groups (around $2850\text{--}3100\text{ cm}^{-1}$).
- C=C stretches from the aromatic ring (around $1450\text{--}1600\text{ cm}^{-1}$).
- A C-Br stretch (in the fingerprint region, typically below 800 cm^{-1}).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and other characteristic cleavages.

Applications in Drug Development and Medicinal Chemistry

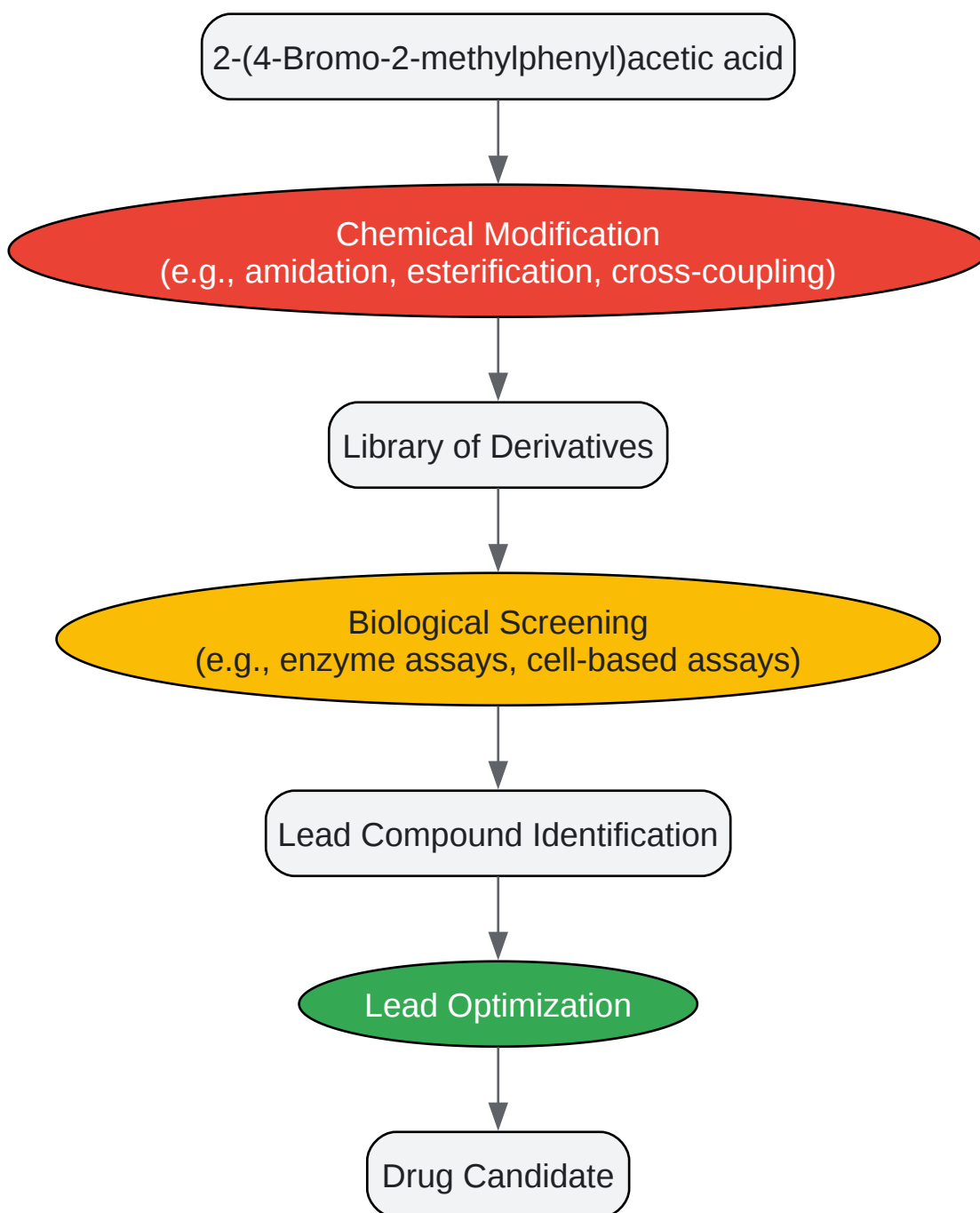
While specific biological activities of **2-(4-bromo-2-methylphenyl)acetic acid** have not been reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of a range of

pharmaceuticals. The presence of the bromo- and methyl- substituents can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Roles:

- **Intermediate for Anti-inflammatory Drugs:** Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).[5] The title compound could serve as a starting material for the synthesis of novel NSAID candidates.
- **Scaffold for Novel Therapeutics:** The reactive sites on the molecule (the carboxylic acid group and the bromine atom) allow for further chemical modifications, making it a versatile scaffold for building more complex molecules with potential therapeutic applications. The bromine atom, for instance, can be utilized in cross-coupling reactions to introduce further diversity.
- **Fragment-Based Drug Discovery:** As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

The following diagram illustrates the logical flow from a chemical intermediate to a potential drug candidate.



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